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Abstract

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key
regulator of mitosis. It is a phosphate prodrug that undergoes rapid conversion in plasma to its
active metabolite, Barasertib-HQPA (AZD2811). This document provides a comprehensive
technical overview of Barasertib's molecular structure, physicochemical properties,
mechanism of action, and detailed protocols for its preclinical evaluation. The information
presented is intended to support further research and development of this promising anti-
cancer agent.

Molecular Structure and Identification

Barasertib is a pyrazoloquinazoline derivative. Its chemical identity and structure are
summarized below.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1683942?utm_src=pdf-interest
https://www.benchchem.com/product/b1683942?utm_src=pdf-body
https://www.benchchem.com/product/b1683942?utm_src=pdf-body
https://www.benchchem.com/product/b1683942?utm_src=pdf-body
https://www.benchchem.com/product/b1683942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
2-(ethyl(3-(4-((5-(2-(3-fluorophenylamino)-2-
oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-

IUPAC Name Y by ¥ s
yloxy)propyl)amino)ethyl dihydrogen
phosphate[1]

Chemical Formula C26H31FN706P[1]

Molecular Weight 587.54 g/mol [1]

CAS Number 722543-31-9 (free acid)[1]
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3

SMILES =NNC(=C3)CC(=0)NC4=CC(=CC=C4)F)CCOP

(=0)(0)O[1]

Barasertib is administered as a prodrug and is rapidly metabolized in plasma by phosphatases

to its active form, Barasertib-HQPA (defosbarasertib).[2]

Identifier Value
2-(5-((7-(3-(ethyl(2-
hydroxyethyl)amino)propoxy)quinazolin-4-

IUPAC Name y yethyl) )propoxy)q

yl)amino)-1H-pyrazol-3-yl)-N-(3-

fluorophenyl)acetamide

Chemical Formula C26H30FN703

Molecular Weight 507.56 g/mol

CAS Number 722544-51-6[3]

SMILES CCN(CCO)CCCOC1=CC2=C(C=C1)N=CN=C2

NC3=NNC(=C3)CC(=0O)NC4=CC=CC(F)=C4

Physicochemical Properties

A summary of the known physicochemical properties of Barasertib and its active metabolite,
Barasertib-HQPA, is provided below. Experimentally determined melting points and pKa
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values are not readily available in the reviewed literature.

Property Barasertib Barasertib-HQPA
Molecular Weight 587.54 g/mol [1] 507.56 g/mol [3]
Appearance Solid powder[4] Powder|[3]

) ] ) Soluble in DMSO (= 22
. Soluble in DMSO, insoluble in _ _
Solubility mg/mL); insoluble in water (<

water.[4] 0.1 mg/mL).[3]

Mechanism of Action and Signaling Pathway

Barasertib-HQPA is a highly potent and selective inhibitor of Aurora B kinase, with a reported
IC50 of 0.37 nM in cell-free assays.[5] It exhibits approximately 3700-fold greater selectivity for
Aurora B over Aurora A.[6] Aurora B is a serine/threonine kinase that plays a critical role in

chromosome segregation and cytokinesis.

Inhibition of Aurora B by Barasertib-HQPA disrupts the chromosomal passenger complex,
leading to defects in mitotic spindle checkpoint function, improper chromosome alignment, and
ultimately, failed cytokinesis. This results in the formation of polyploid cells, which can
subsequently undergo apoptosis.[7]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.pubcompare.ai/protocol/p7hJ1YwB4C3bMWOeKJmk/
https://www.spandidos-publications.com/10.3892/ijo.2012.1580
https://www.researchgate.net/figure/Antitumor-and-PD-effects-of-barasertib-in-colorectal-tumor-xenograft-models-Female-nude_fig2_230615268
https://www.spandidos-publications.com/10.3892/ijo.2012.1580
https://www.researchgate.net/figure/Antitumor-and-PD-effects-of-barasertib-in-colorectal-tumor-xenograft-models-Female-nude_fig2_230615268
https://www.spandidos-publications.com/10.3892/ijo.2012.1580
https://www.benchchem.com/product/b1683942?utm_src=pdf-body
https://worldwide.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.rsc.org/suppdata/d1/ra/d1ra08055e/d1ra08055e1.pdf
https://www.benchchem.com/product/b1683942?utm_src=pdf-body
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Barasertib (Prodrug)

Plasma
Phosphatases

Barasertib-HQPA (Active)

Inhibition

Aurora B Kinase

Agtivation

Chromosomal Passenger
Complex (CPC)

Phosphorylation Regulation
Histone H3 |[€——— Regulation Mitotic Spindle Checkpoint
Cytokinesis

T
1
1
:Failure leads to

Polyploidy

Apoptosis

Click to download full resolution via product page

Caption: Barasertib's mechanism of action and signaling pathway.

Experimental Protocols
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In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™
Assay)

This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay and is
adapted for the evaluation of Barasertib-HQPA.

Objective: To determine the in vitro inhibitory activity of Barasertib-HQPA against Aurora B
kinase.

Materials:

Recombinant human Aurora B kinase

e Myelin basic protein (MBP) as a substrate

o ATP

o ADP-Glo™ Kinase Assay Kit (Promega)

e Barasertib-HQPA

» Kinase buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)
» White, opaque 384-well plates

Procedure:

o Compound Preparation: Prepare a serial dilution of Barasertib-HQPA in kinase buffer.

¢ Kinase Reaction:

o

In a 384-well plate, add 1 pL of diluted Barasertib-HQPA or vehicle control.

(¢]

Add 2 pL of Aurora B kinase solution.

[¢]

Add 2 pL of a substrate/ATP mix (containing MBP and ATP).

[¢]

Incubate the plate at 30°C for 60 minutes.[8]
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e ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.[9]

o Add 10 puL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.[9]

o Incubate at room temperature for 30 minutes.[9]
o Data Acquisition: Measure the luminescence of each well using a plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of Barasertib-HQPA
and determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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